N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide
Overview
Description
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide is a member of thiophenes and an aromatic amide.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis of Pyrazole Derivatives: A procedure involving the synthesis of pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones, related to the compound , was explored using thiocarboxamides and thiophosgene treatment (Vicentini et al., 1994).
- Reactivity in Chemical Reactions: The reactivity of related pyrazole derivatives, such as 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile, has been studied, indicating the potential for creating diverse chemical structures (Mironovich et al., 2013).
Biological and Pharmacological Activity
- Insecticidal Activity: Pyrazole amide derivatives, related to the compound , showed promising insecticidal activity against Helicoverpa armigera, indicating the potential for agricultural applications (Deng et al., 2016).
- Photosynthetic Electron Transport Inhibition: Some pyrazole derivatives have been evaluated as inhibitors of photosynthetic electron transport, suggesting potential use in herbicide development (Vicentini et al., 2005).
Material Science and Chemistry
- Formation of Functionalized Cyclopentenes: Research shows the use of pyrazole derivatives in the formation of functionalized cyclopentenes, a significant aspect in material science and synthetic chemistry (Han et al., 2011).
- Novel Synthesis Routes: Innovative synthesis routes for related pyrazole carboxamides highlight the versatility and utility of these compounds in diverse chemical syntheses (Bobko et al., 2012).
properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-14(2,3)17-12(9-7-21(19)8-10(9)16-17)15-13(18)11-5-4-6-20-11/h4-6H,7-8H2,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHNDMBHGRSFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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